molecular formula C16H21NO4 B1286845 (R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate CAS No. 435275-85-7

(R)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

Cat. No.: B1286845
CAS No.: 435275-85-7
M. Wt: 291.34 g/mol
InChI Key: NJRONXOELMBCSE-CQSZACIVSA-N
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Description

®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals

Scientific Research Applications

®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for “®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or cyclization of amino alcohols.

    Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions. Benzylation can be performed using benzyl halides in the presence of a base, while ethylation can be achieved using ethyl halides.

    Formation of Dicarboxylate: The dicarboxylate functionality is introduced through esterification reactions using appropriate carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzyl or ethyl derivatives.

Mechanism of Action

The mechanism of action of ®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate
  • 1-Benzylimidazolidine-2,4-dione
  • 4-Phenyl-1,3-thiazol-2-amine

Uniqueness

®-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRONXOELMBCSE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582129
Record name 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435275-85-7
Record name 1-Benzyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4.05 g (25.8 mmoles) of ethyl nipecotate and 4.33 g (51.5 mmoles) of NaHCO3 in water (26 mL) was added benzyl chloroformate (4.1 mL, 28.3 mmol). The reaction mixture was stirred at 23° C. under an atmosphere of N2 overnight. The crude products were diluted with water, extracted with Et2O, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→70:30 hexane:EtOAc) to yield the title compound as a clear colorless oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
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Quantity
26 mL
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solvent
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[Compound]
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crude products
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g, 86% yield) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
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100 mL
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reactant
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4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. was added to ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF:water (100 mL). The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate, 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g 86% yield) as an oil.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
50 mL
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solvent
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Quantity
100 mL
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solvent
Reaction Step Three

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